Cas no 887041-78-3 (4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one)

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- BBL003723
- STK502007
- ASN 13309864
- R9672
- 2-pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-
- 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-(4-methoxy-phenyl)-pyrrolidin-2-one
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
-
- MDL: MFCD07397891
- インチ: 1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)20-12/h2-5,8H,6-7H2,1H3,(H2,14,16)
- InChIKey: JNDCHLDGKPOSPN-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1CC(N(C2C=CC(=CC=2)OC)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 362
- トポロジー分子極性表面積: 110
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB372103-500 mg |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 500MG |
€254.60 | 2023-02-04 | ||
abcr | AB372103-1 g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 1 g |
€322.50 | 2023-07-19 | ||
abcr | AB372103-1g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one; . |
887041-78-3 | 1g |
€317.00 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389890-5g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 97% | 5g |
¥9360.00 | 2024-04-26 | |
Chemenu | CM527915-1g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 97% | 1g |
$*** | 2023-05-29 | |
TRC | A023420-250mg |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 250mg |
$ 275.00 | 2022-06-08 | ||
TRC | A023420-500mg |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 500mg |
$ 450.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389890-1g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | 97% | 1g |
¥2592.00 | 2024-04-26 | |
abcr | AB372103-10g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one; . |
887041-78-3 | 10g |
€1357.00 | 2025-02-14 | ||
A2B Chem LLC | AI98157-5g |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
887041-78-3 | >95% | 5g |
$995.00 | 2024-04-19 |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-oneに関する追加情報
Chemical Profile of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS No. 887041-78-3)
The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, identified by its CAS number 887041-78-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule combines a pyrrolidinone core with a thiadiazole moiety, linked via an amino group, and is further functionalized with a 4-methoxyphenyl substituent. Such structural features make it a promising candidate for further exploration in drug discovery and development.
Recent studies have highlighted the potential of thiadiazole derivatives in various pharmacological applications. The thiadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. In particular, the presence of an amino group in the 5-Amino-1,3,4-thiadiazol-2-yl moiety enhances the compound's reactivity and versatility, allowing for further derivatization and optimization. This feature is particularly valuable in designing molecules that can interact with biological targets with high specificity.
The pyrrolidin-2-one ring in the molecular structure contributes to the compound's stability and bioavailability. Pyrrolidinone derivatives have been extensively studied for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The combination of these two heterocyclic systems suggests that 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one may exhibit unique pharmacological properties that could be exploited in therapeutic interventions.
The 4-methoxyphenyl substituent adds another layer of complexity to the molecule. This aromatic group is known to influence metabolic stability and binding affinity. Methoxy substitution often enhances lipophilicity while maintaining solubility, making it an attractive feature for drug-like properties. The interaction between the methoxy group and biological targets could potentially modulate the compound's activity, making it a valuable tool in rational drug design.
Current research in medicinal chemistry emphasizes the importance of multitarget engagement to achieve synergistic therapeutic effects. The structural features of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one make it a candidate for multitarget inhibition. For instance, the thiadiazole moiety could interact with enzymes involved in inflammatory pathways, while the pyrrolidinone ring might target receptors or ion channels relevant to neurological disorders. This dual functionality opens up possibilities for developing novel therapeutics with broad-spectrum activity.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays suggest potential activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, preliminary data indicate that the molecule may exhibit inhibitory effects on certain kinases involved in cancer progression. These findings align with the growing interest in developing small molecules that can modulate multiple signaling pathways simultaneously.
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves multi-step organic reactions that highlight the synthetic ingenuity required to construct such complex molecules. Key steps include cyclization reactions to form the heterocyclic cores and nucleophilic substitutions to introduce functional groups at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production of these compounds, facilitating their use in preclinical studies.
The development of computational tools has further accelerated the discovery process for novel drug candidates like this one. Molecular modeling techniques can predict binding affinities and interactions between the compound and biological targets with high accuracy. These predictions guide experimental efforts by identifying promising leads and optimizing their structures for improved efficacy and selectivity.
Future directions in research may focus on exploring analogs of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one to enhance its pharmacological properties. By modifying substituents or altering heterocyclic cores, researchers can fine-tune the molecule's activity against specific targets while minimizing side effects. Such modifications are essential for translating laboratory findings into safe and effective therapies for patients.
The integration of traditional medicinal chemistry approaches with modern biotechnological innovations represents a powerful strategy for drug discovery. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) are increasingly being used to identify and optimize lead compounds like this one. These technologies enable rapid assessment of large libraries of compounds, increasing the chances of finding molecules with desired therapeutic profiles.
In conclusion,4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS No. 887041-78-3) is a structurally intriguing compound with significant potential in medicinal chemistry. Its unique combination of heterocyclic systems and functional groups makes it a versatile scaffold for developing novel therapeutics. Ongoing research aims to fully elucidate its pharmacological properties and explore its applications in treating various diseases.
887041-78-3 (4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one) Related Products
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 1369012-69-0(1-(4-bromothiophen-2-yl)cyclopropylmethanamine)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
